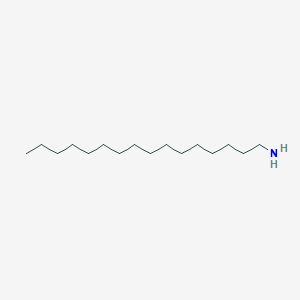
Ciclohexilbenceno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Deflazacort tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los glucocorticoides y sus derivados.
Biología: Los investigadores utilizan Deflazacort para investigar los mecanismos de acción de los glucocorticoides a nivel celular y molecular.
Mecanismo De Acción
Deflazacort ejerce sus efectos uniéndose al receptor de glucocorticoides, que luego se transloca al núcleo y modula la expresión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias . El metabolito activo, 21-deflazacort, juega un papel crucial en este proceso. Las vías moleculares exactas son complejas e involucran interacciones con varias moléculas de señalización y factores de transcripción .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Deflazacort involucra múltiples pasos, comenzando desde la estructura básica del esteroideLas condiciones de reacción típicamente involucran el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de Deflazacort sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando pasos de purificación como recristalización y cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Deflazacort se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la columna vertebral del esteroide, potencialmente alterando su actividad biológica.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos grupos funcionales, impactando la estabilidad y actividad del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones a menudo involucran temperaturas y pH controlados para garantizar la ruta de reacción deseada .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones son típicamente derivados de Deflazacort con grupos funcionales modificados. Estos derivados pueden tener diferentes propiedades farmacológicas y a menudo se estudian por sus posibles beneficios terapéuticos .
Comparación Con Compuestos Similares
Deflazacort a menudo se compara con otros glucocorticoides como la prednisolona y la dexametasona. Si bien todos estos compuestos comparten un mecanismo de acción similar, Deflazacort es único en sus efectos secundarios reducidos, particularmente en la salud ósea y el aumento de peso . Compuestos similares incluyen:
- Prednisolona
- Dexametasona
- Hidrocortisona
Las propiedades únicas de Deflazacort lo convierten en una valiosa alternativa en entornos clínicos donde minimizar los efectos secundarios es crucial .
Propiedades
IUPAC Name |
cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Phenylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-52-1, 19016-95-6 | |
| Record name | Cyclohexylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenylcyclohexane?
A1: Phenylcyclohexane has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
Q2: What spectroscopic techniques are used to characterize phenylcyclohexane?
A2: Researchers utilize a variety of spectroscopic techniques to characterize phenylcyclohexane, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of phenylcyclohexane. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of phenylcyclohexane in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]
Q3: What are the preferred conformations of phenylcyclohexane?
A3: Phenylcyclohexane exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of phenylcyclohexane, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]
Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of phenylcyclohexane?
A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of phenylcyclohexane. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []
Q5: What are the common methods for synthesizing phenylcyclohexane?
A5: Phenylcyclohexane can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: Phenylcyclohexane can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []
Q6: What are the typical reactions that phenylcyclohexane undergoes?
A6: Phenylcyclohexane, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: Phenylcyclohexane can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of phenylcyclohexane to form phenylcyclohexanols. [, , ]- Halogenation: Phenylcyclohexane can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []
Q7: What are the potential applications of phenylcyclohexane and its derivatives?
A7: Phenylcyclohexane and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of phenylcyclohexane have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: Phenylcyclohexane can serve as a versatile building block for synthesizing more complex organic molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
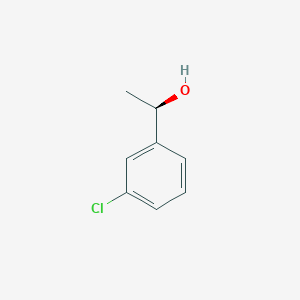
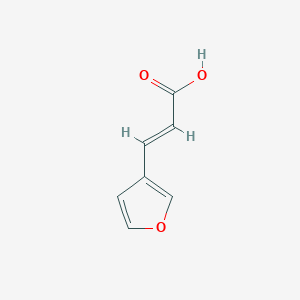



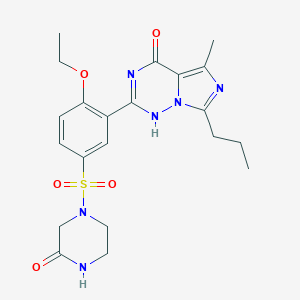
![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)
![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)
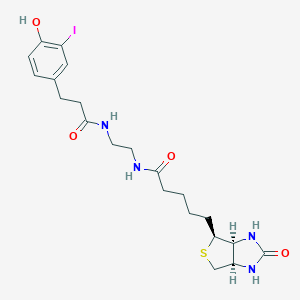
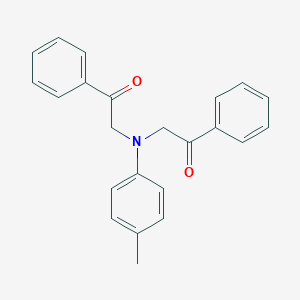
![Benzo[b]perylene](/img/structure/B48583.png)
